1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate
Overview
Description
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropane ring and a trifluoroacetate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate typically involves the ring closure reactions of various acylhydrazides with carbon disulfide in an alkaline solution, followed by reaction with aromatic acids in POCl3 . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include carbon disulfide, POCl3, and various aromatic acids. Major products formed from these reactions include substituted oxadiazole derivatives and amine derivatives.
Scientific Research Applications
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The trifluoroacetate group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their properties and applications.
Cyclopropane derivatives: Compounds with a cyclopropane ring exhibit different reactivity and stability compared to those without the ring.
Trifluoroacetate derivatives: The presence of the trifluoroacetate group imparts unique properties, such as increased stability and bioavailability, compared to non-fluorinated analogs.
Properties
IUPAC Name |
[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]azanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c1-4-8-5(10-9-4)6(7)2-3-6;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGFAYBRVZSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CC2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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